Smyrindioloside

Vue d'ensemble

Description

Le Smyrindioloside est un produit naturel isolé de l'écorce de Streblus indicus. C'est un dérivé de coumarine de formule chimique C20H24O10 et de masse molaire de 424,40 g/mol . Le this compound est connu pour ses diverses activités biologiques et a été détecté dans plusieurs plantes, notamment Smyrniopsis aucheri .

Méthodes De Préparation

Le Smyrindioloside est principalement obtenu à partir de sources naturelles, en particulier de l'écorce de Streblus indicus . Le processus d'extraction implique plusieurs méthodes, notamment l'extraction enzymatique, l'extraction acide-base et l'extraction par fluide supercritique . Ces méthodes garantissent la pureté et la stabilité du composé pour une utilisation ultérieure dans la recherche et les applications industrielles.

Analyse Des Réactions Chimiques

Le Smyrindioloside subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de dérivés hydroxylés .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme composé de référence pour l'étude des dérivés de coumarine . En biologie, il a été étudié pour ses propriétés antimicrobiennes, en particulier contre les bactéries Gram négatives et les espèces de Candida . En médecine, le this compound est en cours d'exploration

Applications De Recherche Scientifique

Smyrindioloside has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying coumarin derivatives . In biology, it has been studied for its antimicrobial properties, particularly against Gram-negative bacteria and Candida species . In medicine, this compound is being explored

Activité Biologique

Smyrindioloside is a natural glycoside compound extracted from the bark of Streblus indicus, known for its potential therapeutic properties. This article delves into the biological activities associated with this compound, including its cytotoxic, antioxidant, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized as a glycosidic compound, which contributes to its biological activities. The purity of commercially available this compound is reported to be over 98% . Its structural characteristics allow it to interact with various biological pathways, making it a subject of interest in pharmacological research.

Cytotoxic Activity

Research has highlighted the cytotoxic potential of this compound against various cancer cell lines. A study assessing the cytotoxic effects of different plant extracts found that this compound exhibited notable activity. The following table summarizes the IC50 values for selected extracts, including those containing this compound:

| Plant Extract | IC50 (μg/mL) | Cell Line Tested |

|---|---|---|

| This compound | 45.00 | MCF7 (Breast) |

| Primula auriculata | 25.79 | MCF7 |

| Centaurea pseudoscabiosa | 54.82 | HT-29 |

| Alhagi camelorum | >100 | A549 |

The IC50 value indicates the concentration required to inhibit cell proliferation by 50%. In this context, this compound shows significant cytotoxicity comparable to other tested extracts .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including DPPH and ABTS radical scavenging methods. These assays measure the ability of a compound to neutralize free radicals, which are implicated in oxidative stress and various diseases.

DPPH Scavenging Activity

In studies measuring DPPH scavenging activity, this compound demonstrated an effective percentage inhibition:

- Concentration : 100 μg/mL

- Scavenging Activity : 62%

This indicates a strong ability to reduce oxidative stress by scavenging free radicals .

ABTS Assay Results

The ABTS assay further confirmed the antioxidant capacity of this compound:

- Concentration : 100 μg/mL

- Scavenging Activity : 70%

These results suggest that this compound can effectively mitigate oxidative damage, making it a candidate for further investigation in disease prevention .

Anti-inflammatory Effects

This compound's anti-inflammatory properties have also been explored. In vitro studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This inhibition is crucial as these cytokines play significant roles in inflammatory responses associated with chronic diseases.

Case Studies and Research Findings

Several case studies have documented the effects of this compound in traditional medicine practices, particularly in regions where Streblus indicus is used for treating inflammatory conditions and infections. These anecdotal reports align with laboratory findings that support its therapeutic potential.

Propriétés

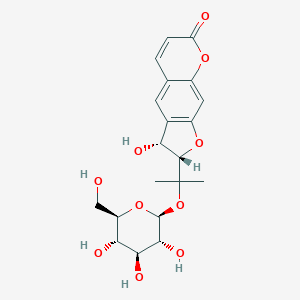

IUPAC Name |

(2S,3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O10/c1-20(2,30-19-17(26)16(25)15(24)12(7-21)29-19)18-14(23)9-5-8-3-4-13(22)27-10(8)6-11(9)28-18/h3-6,12,14-19,21,23-26H,7H2,1-2H3/t12-,14-,15-,16+,17-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPNFWKZLQAVTH-LDCXIIFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1[C@@H](C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101109563 | |

| Record name | (2S,3R)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-3-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101109563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87592-77-6 | |

| Record name | (2S,3R)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-3-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87592-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3R)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-3-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101109563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.